

6-Bromoquinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromoquinolin-4-Ol**

Cat. No.: **B142416**

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Introduction: **6-Bromoquinolin-4-ol** is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry, drug development, and materials science. As a derivative of the quinoline scaffold, a privileged structure in numerous bioactive molecules, it serves as a crucial intermediate in the synthesis of a wide range of functionalized compounds. [1][2] Its chemical architecture, featuring a bromine substituent and a hydroxyl group on the quinoline core, allows for diverse chemical modifications, making it a versatile building block for creating novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key reactions of **6-Bromoquinolin-4-ol**.

Core Chemical and Physical Properties

6-Bromoquinolin-4-ol exists in tautomeric equilibrium with its keto form, 6-Bromo-4(1H)-quinolone. This property is reflected in its various registered synonyms. The compound is typically a stable, solid material under standard laboratory conditions.

Property	Data	Reference(s)
CAS Number	145369-94-4	[5] [6]
Molecular Formula	C ₉ H ₆ BrNO	[5] [6]
Molecular Weight	224.05 g/mol	[1] [5]
Appearance	White to light yellow or tan powder/crystal.	[1]
Melting Point	283°C (lit.)	[1] [5]
Boiling Point	370.7 ± 22.0 °C (Predicted)	[1]
Density	1.705 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	3.83 ± 0.40 (Predicted)	[1]
Storage Conditions	Room temperature, sealed in a dry, dark place.	[1] [7]
InChIKey	XKLBNOHKHRAXKK-UHFFFAOYSA-N	[5]
SMILES	BrC1=CC=C2NC=CC(=O)C2=C1	[5]

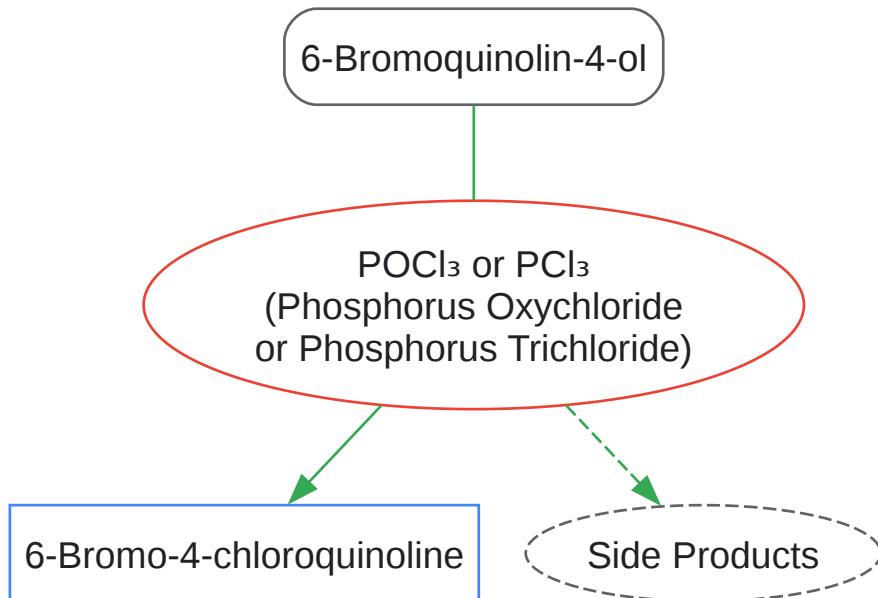
Molecular Structure and Reactivity

The structure of **6-Bromoquinolin-4-ol** is characterized by a quinoline ring system substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group leads to significant keto-enol tautomerism, with the equilibrium favoring the 6-bromo-4(1H)-quinolone form.

Keto-Enol Tautomerism of **6-Bromoquinolin-4-ol**.

The compound's reactivity is primarily dictated by the hydroxyl group and the activated quinoline ring. The hydroxyl group can be readily converted into a leaving group, such as a chloro group, which is a common strategy for subsequent nucleophilic substitution reactions.

This makes **6-Bromoquinolin-4-ol** a key precursor for compounds like 6-bromo-4-chloroquinoline, an essential intermediate for more complex molecules.[3]



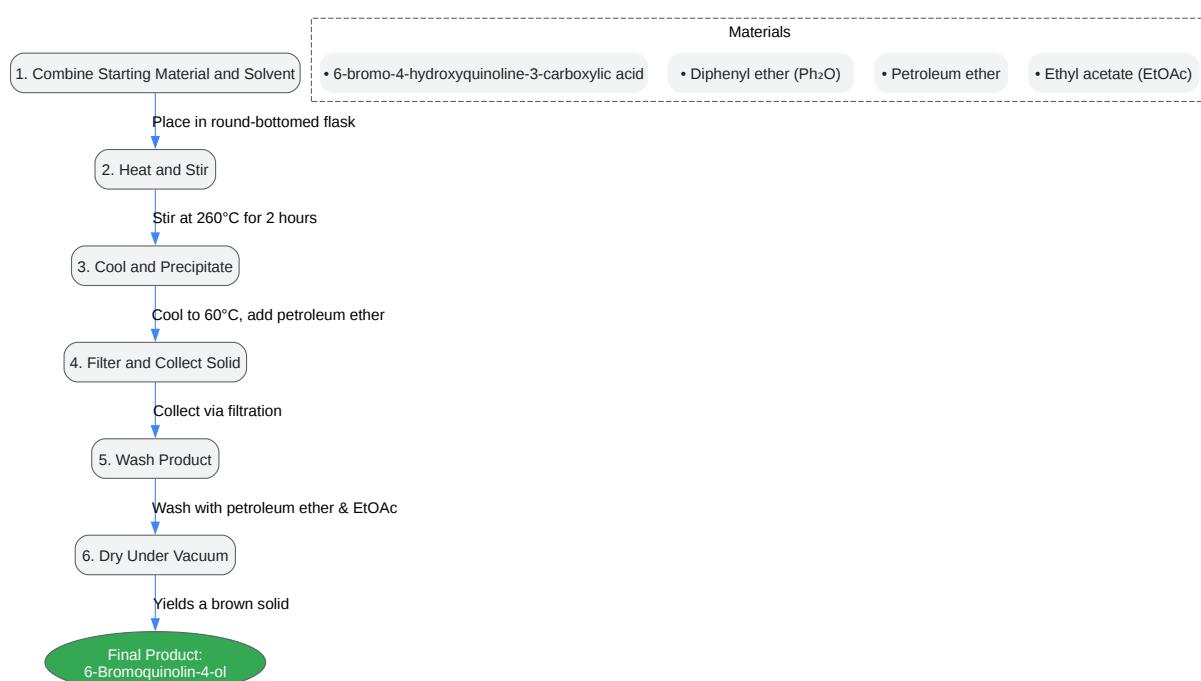
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Key reaction: Conversion to 6-Bromo-4-chloroquinoline.

Experimental Protocols

Synthesis of 6-Bromoquinolin-4-ol via Decarboxylation

This protocol details the synthesis of **6-Bromoquinolin-4-ol** from 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[1] The high-temperature reaction in diphenyl ether facilitates the decarboxylation of the starting material.

[Click to download full resolution via product page](#)**Workflow for the synthesis of 6-Bromoquinolin-4-ol.**

Methodology:

- Reaction Setup: In a 100 mL round-bottomed flask, place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) and add diphenyl ether (30 mL).[1]
- Heating: Heat the reaction mixture to 260°C and stir for 2 hours.[1]
- Precipitation: After the reaction is complete, cool the mixture to 60°C. Add petroleum ether (30 mL) to precipitate the product.[1]
- Filtration and Washing: Collect the resulting suspended solid by filtration. Wash the solid sequentially with petroleum ether and then with ethyl acetate.[1]
- Drying: Dry the final product under reduced pressure to yield **6-bromoquinolin-4-ol** as a brown solid (typical yield: ~77%).[1]
- Analysis: The product can be characterized by ESI-MS, which should show a peak at $m/z = 224 [M + H]^+$.[1]

General Protocol for Spectroscopic Analysis

While specific, fully assigned spectra for **6-Bromoquinolin-4-ol** are not consolidated in all public databases, the following represents generalized protocols for acquiring key spectroscopic data, adapted from methods for similar quinoline structures.[8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Bromoquinolin-4-ol** in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical spectral width would be 0-12 ppm. Sufficient scans should be averaged to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width is typically set to 0-200 ppm.

B. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using LC-MS.
- Ionization: Use Electrospray Ionization (ESI) in positive mode to generate the $[M+H]^+$ ion.
- Mass Analysis: Analyze the ionized fragments based on their mass-to-charge ratio (m/z). The expected molecular ion peak for C_9H_6BrNO will show a characteristic isotopic pattern due to the presence of bromine isotopes (^{79}Br and ^{81}Br).

Applications in Drug Development and Research

6-Bromoquinolin-4-ol is a valuable starting material for synthesizing compounds with potential therapeutic applications. The quinolinone core is known for a range of biological activities.^[9]

- Antimicrobial Agents: Derivatives of **6-bromoquinolin-4-ol** have been synthesized and evaluated for their antibacterial properties against clinically relevant resistant strains such as ESBL-producing *E. coli* and MRSA.^[4]
- Anticancer Research: The broader class of quinoline and quinolinone derivatives is present in several anticancer agents. The bromine atom at the C6 position can enhance cytotoxic effects in certain molecular contexts.^[9]
- Kinase Inhibitors: The compound serves as an intermediate in the synthesis of potent kinase inhibitors. For example, it is a precursor to 6-bromo-4-iodoquinoline, a key fragment for synthesizing GSK2126458, a PI3K/mTOR inhibitor.^[2]

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- To cite this document: BenchChem. [6-Bromoquinolin-4-ol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142416#6-bromoquinolin-4-ol-chemical-properties\]](https://www.benchchem.com/product/b142416#6-bromoquinolin-4-ol-chemical-properties)

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